Cas no 884520-97-2 (2,2,2-trichloroethyl trifluoromethanesulfonate)

2,2,2-trichloroethyl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- METHANESULFONIC ACID, TRIFLUORO-, 2,2,2-TRICHLOROETHYL ESTER
- Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trichloroethyl ester
- 2,2,2-trichloroethyl trifluoromethanesulfonate
- 884520-97-2
- 2,2,2-Trichloroethyl triflate
- JKB52097
- SCHEMBL991409
- 2,2,2-trichloroethyltrifluoromethanesulfonate
- EN300-122985
-
- インチ: InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
- InChIKey: IJUHGAPHHHTBAH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 279.874233Da
- どういたいしつりょう: 279.874233Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2,2,2-trichloroethyl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122985-0.5g |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 0.5g |
$613.0 | 2023-06-08 | |
Enamine | EN300-122985-10.0g |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 10g |
$3376.0 | 2023-06-08 | |
Enamine | EN300-122985-0.05g |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
Chemenu | CM481951-250mg |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95%+ | 250mg |
$469 | 2023-03-05 | |
1PlusChem | 1P01A455-50mg |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 50mg |
$273.00 | 2025-03-04 | |
1PlusChem | 1P01A455-500mg |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 500mg |
$814.00 | 2025-03-04 | |
A2B Chem LLC | AV50745-2.5g |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 2.5g |
$1655.00 | 2024-04-19 | |
A2B Chem LLC | AV50745-100mg |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 100mg |
$322.00 | 2024-04-19 | |
Aaron | AR01A4DH-5g |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95% | 5g |
$3156.00 | 2023-12-14 | |
Enamine | EN300-122985-2500mg |
2,2,2-trichloroethyl trifluoromethanesulfonate |
884520-97-2 | 95.0% | 2500mg |
$1539.0 | 2023-10-02 |
2,2,2-trichloroethyl trifluoromethanesulfonate 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2,2,2-trichloroethyl trifluoromethanesulfonateに関する追加情報
Introduction to 2,2,2-trichloroethyl trifluoromethanesulfonate (CAS No. 884520-97-2) and Its Applications in Modern Chemical Biology
2,2,2-trichloroethyl trifluoromethanesulfonate, identified by the chemical compound code CAS No. 884520-97-2, is a specialized organofluorine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its highly electronegative trifluoromethanesulfonate (triflates) group and the presence of three chlorine atoms on an ethyl backbone, exhibits unique chemical properties that make it a valuable reagent in synthetic chemistry and drug development.
The structural features of 2,2,2-trichloroethyl trifluoromethanesulfonate contribute to its remarkable reactivity and stability. The triflates group, derived from trifluoromethanesulfonic acid, is widely recognized for its ability to facilitate nucleophilic substitution reactions, making it an indispensable tool in the synthesis of complex organic molecules. Meanwhile, the trichloroethyl moiety introduces a strong electron-withdrawing effect, which can influence the electronic properties of adjacent functional groups and enhance the overall reactivity of the molecule.
In recent years, 2,2,2-trichloroethyl trifluoromethanesulfonate has been extensively studied for its potential applications in medicinal chemistry. Its ability to act as a protecting group for alcohols and thiols has been exploited in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound to introduce triflate groups into natural products and heterocyclic scaffolds, enabling further functionalization and derivatization. This approach has been particularly useful in the development of novel therapeutic agents targeting complex biological pathways.
One of the most compelling aspects of CAS No. 884520-97-2 is its role in enabling cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The triflates group can be selectively displaced by nucleophiles such as arylboronic acids or alkoxides under palladium-catalyzed conditions, facilitating the formation of carbon-carbon bonds. This capability has been leveraged in the construction of diverse molecular architectures, including those relevant to drug discovery. Recent studies have demonstrated its utility in the synthesis of peptidomimetics and small-molecule inhibitors with high selectivity and potency.
The pharmaceutical industry has also recognized the potential of 2,2,2-trichloroethyl trifluoromethanesulfonate as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its versatility allows for the efficient introduction of protecting groups and subsequent activation steps, streamlining synthetic routes and improving yields. Moreover, its stability under various reaction conditions makes it a reliable choice for multi-step syntheses involving harsh reagents or prolonged reaction times.
Advances in computational chemistry have further highlighted the importance of CAS No. 884520-97-2 in modern drug design. Molecular modeling studies have revealed that compounds derived from this scaffold can interact with biological targets with high affinity. For example, researchers have identified derivatives that exhibit inhibitory activity against enzymes involved in cancer metabolism. These findings underscore the compound's potential as a lead compound or building block for next-generation therapeutics.
The agrochemical sector has also benefited from the use of 2,2,2-trichloroethyl trifluoromethanesulfonate. Its ability to modify hydroxyl and thiol groups has been applied in the development of novel pesticides and herbicides. By incorporating this compound into molecular frameworks, scientists have created compounds that exhibit enhanced bioavailability and environmental stability. Such advancements are crucial for addressing global food security challenges while minimizing ecological impact.
From a materials science perspective, CAS No. 884520-97-2 has shown promise in the development of advanced polymers and coatings. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability or chemical resistance. These attributes are particularly valuable in applications where materials are exposed to extreme conditions, such as automotive components or electronic devices.
The synthesis of 2,2,2-trichloroethyl trifluoromethanesulfonate itself is a testament to the ingenuity of modern organic chemistry. While traditional methods involve multi-step processes involving chlorination and esterification reactions, recent innovations have led to more efficient synthetic routes. For instance, catalytic processes have been developed that reduce reaction times and improve atom economy. Such improvements not only enhance laboratory efficiency but also align with green chemistry principles by minimizing waste generation.
Future research directions for CAS No. 884520-97-2 are likely to focus on expanding its applications in biomedicine and sustainable chemistry. Exploration into its role as a ligand or catalyst precursor could unlock new synthetic strategies for complex molecules. Additionally, investigating its behavior under photocatalytic conditions may reveal novel ways to harness energy-efficient reactions for industrial applications.
In conclusion,CAS No 884520-97-22, known formally as triflates group, is a cornerstone compound in modern chemical biology with far-reaching implications across multiple disciplines including pharmaceuticals agrochemicals materials science among others The unique interplay between its structural features reactivity enables researchers worldwide continue push boundaries innovation paving way breakthrough discoveries years come
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